1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
    1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
        Highly potent, selective 5-HT2B receptor antagonist (Ki values are 0.75, 21.63 and 28.7 nM for 5-HT2B, 5-HT2C and 5-HT2A receptors, respectively). Displays antihypertensive activity in vivo.
LY272015 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2B. It binds to 5-HT2B receptors in isolated rat fundus (Kb = 0.177 nM). LY272015 is selective for 5-HT2B receptors over 5-HT2A and 5-HT2C receptors (Kis = 3.54 and 2.1 nM, respectively), as well as α1-adrenergic receptors. It reduces 5-HT-induced migration of isolated mouse aortic smooth muscle cells when used at a concentration of 100 nM. LY272015 (1 and 3 mg/kg) decreases mean arterial pressure in DOCA-salt hypertensive rats.
High affinity 5-HT2B receptor antagonist that displays selectivity over 5-HT2A and 5-HT2C receptors (Ki values are 0.75, 21.63 and 28.7 nM for 5-HT2B, 5-HT2C and 5-HT2A receptors respectively). Orally active.
    
    
                        LY272015 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2B. It binds to 5-HT2B receptors in isolated rat fundus (Kb = 0.177 nM). LY272015 is selective for 5-HT2B receptors over 5-HT2A and 5-HT2C receptors (Kis = 3.54 and 2.1 nM, respectively), as well as α1-adrenergic receptors. It reduces 5-HT-induced migration of isolated mouse aortic smooth muscle cells when used at a concentration of 100 nM. LY272015 (1 and 3 mg/kg) decreases mean arterial pressure in DOCA-salt hypertensive rats.
High affinity 5-HT2B receptor antagonist that displays selectivity over 5-HT2A and 5-HT2C receptors (Ki values are 0.75, 21.63 and 28.7 nM for 5-HT2B, 5-HT2C and 5-HT2A receptors respectively). Orally active.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        172895-15-7    
    
    
        VCID:
        
        VC0004629    
        
        InChI:
        
        InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H    
    
        
        SMILES:
        
        CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC    
    
        
        Molecular Formula:
        
        C21H25ClN2O2    
    
        
        Molecular Weight:
        
        372.9 g/mol    
    
1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
CAS No.: 172895-15-7
Cat. No.: VC0004629
Molecular Formula: C21H25ClN2O2
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | Highly potent, selective 5-HT2B receptor antagonist (Ki values are 0.75, 21.63 and 28.7 nM for 5-HT2B, 5-HT2C and 5-HT2A receptors, respectively). Displays antihypertensive activity in vivo. LY272015 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2B. It binds to 5-HT2B receptors in isolated rat fundus (Kb = 0.177 nM). LY272015 is selective for 5-HT2B receptors over 5-HT2A and 5-HT2C receptors (Kis = 3.54 and 2.1 nM, respectively), as well as α1-adrenergic receptors. It reduces 5-HT-induced migration of isolated mouse aortic smooth muscle cells when used at a concentration of 100 nM. LY272015 (1 and 3 mg/kg) decreases mean arterial pressure in DOCA-salt hypertensive rats. High affinity 5-HT2B receptor antagonist that displays selectivity over 5-HT2A and 5-HT2C receptors (Ki values are 0.75, 21.63 and 28.7 nM for 5-HT2B, 5-HT2C and 5-HT2A receptors respectively). Orally active.  | 
                                    
|---|---|
| CAS No. | 172895-15-7 | 
| Molecular Formula | C21H25ClN2O2 | 
| Molecular Weight | 372.9 g/mol | 
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | 
| Standard InChI | InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H | 
| Standard InChI Key | BKAZOTIBKRWLQA-UHFFFAOYSA-N | 
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC | 
| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl | 
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